2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-706 is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase. It also inhibits mouse neutrophil elastase and porcine pancreatic elastase. FK-706 has significant anti-inflammatory effects and is primarily used in scientific research .
Preparation Methods
The synthesis of FK-706 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
FK-706 undergoes various chemical reactions, including:
Oxidation: FK-706 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within FK-706, altering its activity.
Substitution: FK-706 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
FK-706 is widely used in scientific research due to its potent inhibitory effects on neutrophil elastase. Some of its applications include:
Chemistry: FK-706 is used to study enzyme inhibition and the development of new inhibitors.
Biology: It is used to investigate the role of neutrophil elastase in various biological processes.
Medicine: FK-706 is studied for its potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
FK-706 exerts its effects by binding to the active site of neutrophil elastase, thereby inhibiting its activity. This inhibition prevents the enzyme from degrading elastin and other substrates, reducing inflammation and tissue damage. The molecular targets of FK-706 include human neutrophil elastase, mouse neutrophil elastase, and porcine pancreatic elastase. The pathways involved in its mechanism of action include the inhibition of elastase activity and the suppression of inflammatory chemokines .
Comparison with Similar Compounds
FK-706 is unique due to its potent and selective inhibition of neutrophil elastase. Similar compounds include:
3,4 Dichloroisocoumarin: Inhibits granzyme, cathepsin G, and neutrophil elastase.
Patamostat Hydrochloride: Inhibits trypsin, fibrinolytic enzymes, and thrombin.
KKI-5 Acetate: Inhibits kallikrein and plasmin. Compared to these compounds, FK-706 has a higher selectivity and potency for neutrophil elastase, making it a valuable tool in research
Properties
Molecular Formula |
C26H33F3N4O7 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
2-[[4-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C26H33F3N4O7/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35) |
InChI Key |
MRTSIBBMOWLRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.